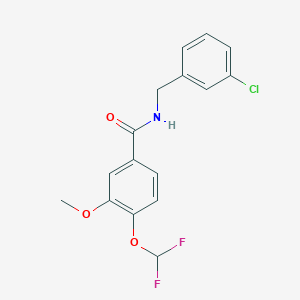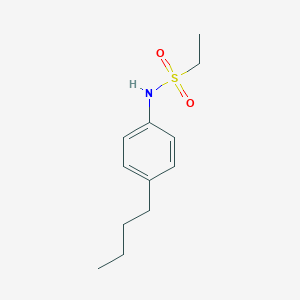![molecular formula C28H20BrClIN3O3 B10957476 N-[2-{2-[(3-bromobenzyl)oxy]phenyl}-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-chlorobenzamide](/img/structure/B10957476.png)
N-[2-{2-[(3-bromobenzyl)oxy]phenyl}-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-{2-[(3-BROMOBENZYL)OXY]PHENYL}-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE is a complex organic compound that features a quinazoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple halogen atoms (bromine, iodine, and chlorine) and functional groups (benzyl, oxy, and amide) makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-{2-[(3-BROMOBENZYL)OXY]PHENYL}-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE typically involves multiple steps, including the formation of the quinazoline core, halogenation, and functional group modifications. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Functional Group Modifications: The benzyl and oxy groups can be introduced through nucleophilic substitution reactions, while the amide group can be formed through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-{2-[(3-BROMOBENZYL)OXY]PHENYL}-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: N-bromosuccinimide (NBS), thionyl chloride (SOCl₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinazoline compounds.
Scientific Research Applications
N-[2-{2-[(3-BROMOBENZYL)OXY]PHENYL}-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its halogenated structure can be utilized in the design of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and pathways.
Chemical Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules and derivatives.
Mechanism of Action
The mechanism of action of N-[2-{2-[(3-BROMOBENZYL)OXY]PHENYL}-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and functional groups enable it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[((2E)-2-{2-[(4-BROMOBENZYL)OXY]BENZYLIDENE}HYDRAZINO)CARBONYL]PHENYL}-4-CHLOROBENZENESULFONAMIDE
- 3-Bromo-2-(3’-bromobenzyloxy)phenylboronic acid
- 2-Bromobenzyl bromide
Uniqueness
N-[2-{2-[(3-BROMOBENZYL)OXY]PHENYL}-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE is unique due to its combination of multiple halogen atoms and functional groups, which provide it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H20BrClIN3O3 |
|---|---|
Molecular Weight |
688.7 g/mol |
IUPAC Name |
N-[2-[2-[(3-bromophenyl)methoxy]phenyl]-6-iodo-4-oxo-1,2-dihydroquinazolin-3-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C28H20BrClIN3O3/c29-19-5-3-4-17(14-19)16-37-25-7-2-1-6-22(25)26-32-24-13-12-21(31)15-23(24)28(36)34(26)33-27(35)18-8-10-20(30)11-9-18/h1-15,26,32H,16H2,(H,33,35) |
InChI Key |
JIJDTDBQQUAMRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC=C(C=C4)Cl)OCC5=CC(=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-fluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10957403.png)
![7-[({5-[(2-Bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10957404.png)
methanone](/img/structure/B10957410.png)
![4-[(chloroacetyl)amino]-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B10957418.png)
![1-methyl-N-propyl-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10957423.png)
![2,4-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B10957431.png)
methanone](/img/structure/B10957435.png)
![(2Z)-3-[4-methoxy-3-(methoxymethyl)phenyl]-1-(5-methylthiophen-2-yl)prop-2-en-1-one](/img/structure/B10957444.png)

![13-(difluoromethyl)-4-[4-[(2,6-dimethylphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10957459.png)
![Butyl 4-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10957461.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B10957462.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B10957469.png)
